O,O-Bis(4-chlorophenyl) phosphorochloridothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(4-chlorophenyl) phosphorochloridothioate is a chemical compound with the molecular formula C12H8Cl3O2PS It is characterized by the presence of chloro and chlorophenoxy groups attached to a sulfanylidene-lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(4-chlorophenyl) phosphorochloridothioate typically involves the reaction of phosphorus pentachloride (PCl5) with 4-chlorophenol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: O,O-Bis(4-chlorophenyl) phosphorochloridothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
O,O-Bis(4-chlorophenyl) phosphorochloridothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of O,O-Bis(4-chlorophenyl) phosphorochloridothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
O,O-Bis(4-chlorophenyl) phosphorochloridothioate can be compared with other similar compounds, such as:
Bis(4-chlorophenoxy)methane: This compound shares the chlorophenoxy groups but lacks the phosphorus and sulfur atoms.
Chloro-bis(4-nonylphenoxy)phosphane: This compound has a similar phosphorus core but different substituents, leading to distinct chemical and physical properties.
Uniqueness: The presence of both phosphorus and sulfur atoms in this compound imparts unique reactivity and potential applications that are not observed in its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
chloro-bis(4-chlorophenoxy)-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOSDILQMXCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=S)(OC2=CC=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O2PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308254 |
Source
|
Record name | NSC202838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55526-70-0 |
Source
|
Record name | NSC202838 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC202838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.